molecular formula C10H16O2 B14617935 7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane CAS No. 60761-81-1

7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane

Cat. No.: B14617935
CAS No.: 60761-81-1
M. Wt: 168.23 g/mol
InChI Key: DFBFOZYOKZGKEM-UHFFFAOYSA-N
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Description

7,7-Dimethoxy-2-methylidenebicyclo[221]heptane is a chemical compound with the molecular formula C10H16O2 It is a derivative of bicyclo[221]heptane, characterized by the presence of two methoxy groups and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane typically involves the reaction of a suitable precursor with methanol in the presence of an acid catalyst. One common method is the acid-catalyzed methoxylation of 7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane. The reaction conditions often include:

    Temperature: 50-70°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Methanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the methylene group to a methyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of 7,7-dimethoxy-2-oxobicyclo[2.2.1]heptane.

    Reduction: Formation of 7,7-dimethoxy-2-methylbicyclo[2.2.1]heptane.

    Substitution: Formation of 7,7-dihalo-2-methylidenebicyclo[2.2.1]heptane.

Scientific Research Applications

7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxy groups and the bicyclic structure contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane
  • 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane
  • 7,7-Dimethoxy-2-methylbicyclo[2.2.1]heptane

Uniqueness

7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. The methylene group provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

60761-81-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

7,7-dimethoxy-2-methylidenebicyclo[2.2.1]heptane

InChI

InChI=1S/C10H16O2/c1-7-6-8-4-5-9(7)10(8,11-2)12-3/h8-9H,1,4-6H2,2-3H3

InChI Key

DFBFOZYOKZGKEM-UHFFFAOYSA-N

Canonical SMILES

COC1(C2CCC1C(=C)C2)OC

Origin of Product

United States

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